molecular formula C7H3ClF5N B2458919 2-Chloro-3-(pentafluoroethyl)pyridine CAS No. 1816284-10-2

2-Chloro-3-(pentafluoroethyl)pyridine

Cat. No.: B2458919
CAS No.: 1816284-10-2
M. Wt: 231.55
InChI Key: SXJAZKPSUJJAKV-UHFFFAOYSA-N
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Description

2-Chloro-3-(pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N. It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the second position and a perfluoroethyl group at the third position. This compound is known for its unique chemical properties due to the presence of both chlorine and perfluoroethyl groups, which impart distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(pentafluoroethyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of Suzuki–Miyaura coupling, where 2-chloropyridine is coupled with a perfluoroethyl boronic acid derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or THF.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-3-(pentafluoroethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the perfluoroethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro group can participate in electrophilic aromatic substitution reactions, facilitating the formation of covalent bonds with target molecules. These interactions can disrupt key cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(pentafluoroethyl)pyridine
  • 2-Chloro-3-(trifluoroethyl)pyridine
  • 2-Chloro-3-(difluoroethyl)pyridine

Uniqueness

This compound is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with fewer fluorine atoms, it exhibits higher stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various applications, particularly in fields requiring high-performance materials and bioactive agents .

Properties

IUPAC Name

2-chloro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-5-4(2-1-3-14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJAZKPSUJJAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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